2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide
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Overview
Description
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide is a sulfonamide.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Biological Evaluation : A study by Iqbal et al. (2017) explored the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide. These derivatives were evaluated for their antibacterial potential against several bacterial strains, including Salmonella typhi and Escherichia coli, demonstrating moderate inhibitory activity with certain compounds showing more pronounced effects against Gram-negative bacteria (Iqbal et al., 2017).
Enzyme Inhibition
- α-Glucosidase and Acetylcholinesterase Inhibition : Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the compound . These compounds exhibited substantial inhibitory activity against α-glucosidase and weaker activity against acetylcholinesterase, indicating potential applications in enzymatic studies (Abbasi et al., 2019).
Synthesis of Heterocyclic Compounds
- Synthesis of Piperidines and Related Compounds : Back and Nakajima (2000) described a method to synthesize piperidines and related compounds through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method may potentially be applicable for synthesizing derivatives of 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide (Back & Nakajima, 2000).
properties
Product Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide |
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Molecular Formula |
C22H28N4O3S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C22H28N4O3S/c1-17-4-8-20(9-5-17)26(30(28,29)21-10-6-18(2)7-11-21)16-22(27)24-23-19-12-14-25(3)15-13-19/h4-11H,12-16H2,1-3H3,(H,24,27) |
InChI Key |
UVZPDYOMYYBJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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